molecular formula C17H13N7O2 B2455419 N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1207050-80-3

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B2455419
CAS RN: 1207050-80-3
M. Wt: 347.338
InChI Key: VFYPNBWORAYDMH-UHFFFAOYSA-N
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Description

“N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide” is a chemical compound with the molecular formula C17H13N7O2 . It is a derivative of oxadiazole, a class of heterocyclic compounds known for their broad spectrum of biological activity .


Synthesis Analysis

The synthesis of similar oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This affords oxadiazole-2-amine compounds. Acylation of the amino group of these oxadiazoles with various acid chlorides yields acylated compounds . Further reactions can lead to the formation of other heterocyclic derivatives .


Molecular Structure Analysis

The molecular structure of “N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide” can be confirmed using spectral analysis such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazole derivatives include acylation, cyclization, and coupling reactions . For instance, cyclization of acetamides by reaction with ammonium thiocyanate gives thiazolidinones . Coupling of chloroacetamide with two mercaptothiazoles gives coupled heterocyclic derivatives .

Scientific Research Applications

Anticancer Activity

Compounds related to "N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide" have been synthesized and evaluated for their potential anticancer activities. Studies have shown that some derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. For example, a series of substituted benzamides demonstrated significant anticancer effects, with some derivatives outperforming the reference drug etoposide in terms of IC50 values, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).

Antimicrobial Activity

Research into compounds structurally similar to "N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide" has also explored their antimicrobial potentials. Preliminary screenings have shown that some derivatives exhibit higher antimicrobial activity compared to reference drugs, indicating their utility in combating microbial infections. One study synthesized N-aryl substituted benzamides, which showed promise in preliminary antimicrobial screening (Latthe & Badami, 2007).

Antidiabetic Screening

Derivatives of "N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide" have been synthesized and evaluated for their antidiabetic properties. For instance, a series of N-substituted compounds were assessed for in vitro antidiabetic activity, showing potential through mechanisms such as α-amylase inhibition, which is crucial for managing diabetes (Lalpara et al., 2021).

Anti-Inflammatory and Anti-Cancer Agents

Further studies have been conducted to explore the use of related compounds as anti-inflammatory and anti-cancer agents. Novel substituted derivatives were synthesized and showed potential in both anti-inflammatory and anticancer capacities, underscoring the versatility of this chemical framework in drug development (Gangapuram & Redda, 2009).

properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O2/c25-17(13-7-4-8-14(9-13)24-11-19-22-23-24)18-10-15-20-16(21-26-15)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYPNBWORAYDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

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